molecular formula C20H25N3O2 B15163593 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid CAS No. 144748-38-9

4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid

Cat. No.: B15163593
CAS No.: 144748-38-9
M. Wt: 339.4 g/mol
InChI Key: BAIIHVHBAYRKLL-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in textiles and as a reagent in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and low temperatures to ensure the stability of the diazonium salt.

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 4-[(hexyl(methyl)amino]benzoic acid in an alkaline medium to form the azo compound.

Industrial Production Methods

In industrial settings, the production of azo dyes like this compound is carried out in large reactors with precise control over temperature and pH. The process is optimized for high yield and purity, often involving continuous monitoring and automation.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized as a dye in textiles and as a colorant in various products.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with biological molecules. The azo group can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzonitrile: Another azo dye with similar structural features.

    4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: A compound with a similar azo group but different substituents.

Uniqueness

4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid is unique due to its specific substituents, which confer distinct chemical and physical properties. The hexyl(methyl)amino group provides hydrophobic characteristics, while the benzoic acid moiety offers potential for further chemical modifications.

Properties

CAS No.

144748-38-9

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-[[4-[hexyl(methyl)amino]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H25N3O2/c1-3-4-5-6-15-23(2)19-13-11-18(12-14-19)22-21-17-9-7-16(8-10-17)20(24)25/h7-14H,3-6,15H2,1-2H3,(H,24,25)

InChI Key

BAIIHVHBAYRKLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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